molecular formula C12H18FNO B5809329 N,N-diethyl-2-(2-fluorophenoxy)ethanamine

N,N-diethyl-2-(2-fluorophenoxy)ethanamine

Cat. No.: B5809329
M. Wt: 211.28 g/mol
InChI Key: IIBLYQSJDVKYFP-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-fluorophenoxy)ethanamine is an organic compound that belongs to the class of phenoxyethanamines It is characterized by the presence of a fluorine atom attached to the phenyl ring and an ethanamine chain substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-fluorophenoxy)ethanamine typically involves the reaction of 2-(2-fluorophenoxy)ethanamine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

2-(2-fluorophenoxy)ethanamine+diethylamineThis compound\text{2-(2-fluorophenoxy)ethanamine} + \text{diethylamine} \rightarrow \text{this compound} 2-(2-fluorophenoxy)ethanamine+diethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-fluorophenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(2-fluorophenoxy)ethanone, while reduction can produce N,N-diethyl-2-(2-fluorophenoxy)ethanol.

Scientific Research Applications

N,N-diethyl-2-(2-fluorophenoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-fluorophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The ethanamine chain allows for interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(4-fluorophenoxy)ethanamine
  • N,N-diethyl-2-(2-chlorophenoxy)ethanamine
  • N,N-diethyl-2-(2-bromophenoxy)ethanamine

Uniqueness

N,N-diethyl-2-(2-fluorophenoxy)ethanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The diethyl substitution on the ethanamine chain also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N,N-diethyl-2-(2-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLYQSJDVKYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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